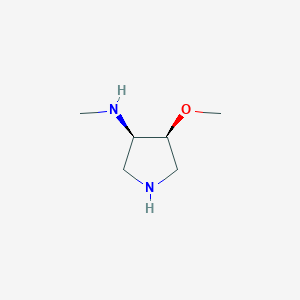
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEM is a chiral molecule that belongs to the class of pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
MEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, MEM has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In neuroscience, MEM has been used as a tool to study the role of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, MEM has been investigated as a potential ligand for various receptors, including adrenergic and serotonin receptors.
Mecanismo De Acción
The mechanism of action of MEM is not fully understood, but it is believed to act as a partial agonist at adrenergic and serotonin receptors. Additionally, MEM has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
MEM has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. Additionally, MEM has been shown to have analgesic properties and can reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEM in lab experiments is its high potency and selectivity, which allows for precise modulation of neurotransmitter systems. Additionally, MEM is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MEM is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving MEM. One potential area of research is the development of MEM-based drugs for the treatment of various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its potential applications in neuroscience. Finally, there is a need for the development of more cost-effective synthesis methods for MEM to facilitate its use in large-scale experiments.
Métodos De Síntesis
MEM can be synthesized using various methods, including the reductive amination of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure MEM.
Propiedades
Número CAS |
150659-80-6 |
|---|---|
Nombre del producto |
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(3R,4S)-4-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
FHCMZTOUVZUHAP-RITPCOANSA-N |
SMILES isomérico |
CN[C@@H]1CNC[C@@H]1OC |
SMILES |
CNC1CNCC1OC |
SMILES canónico |
CNC1CNCC1OC |
Sinónimos |
3-Pyrrolidinamine,4-methoxy-N-methyl-,(3R,4S)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)


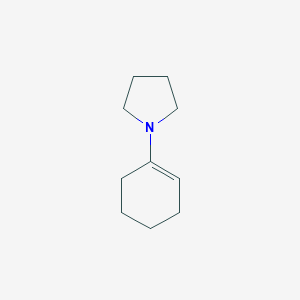
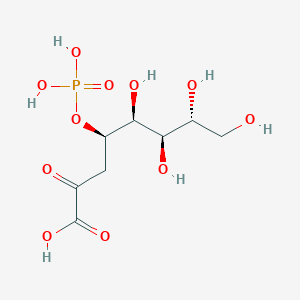



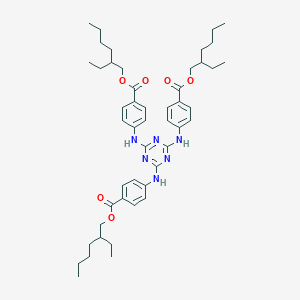
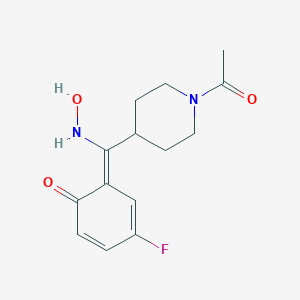

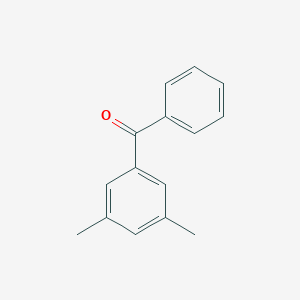
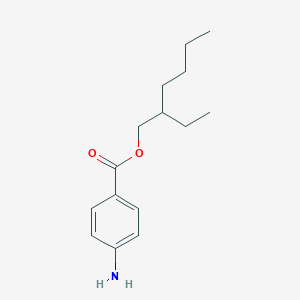
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)